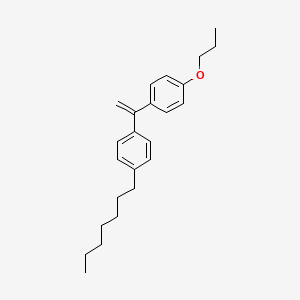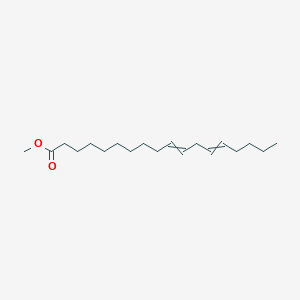
10,13-Octadecadienoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-Octadecadienoic acid methyl ester is a compound characterized by its chemical formula C19H34O2 and molecular weight of 294.47 g/mol . It is a type of unsaturated fatty acid methyl ester, typically appearing as a colorless liquid with a distinct odor at room temperature . This compound is notable for its two double bonds located at the 10th and 13th carbon positions in the carbon chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10,13-Octadecadienoic acid methyl ester is generally synthesized through the esterification of octadecadienoic acid with methanol . This reaction is typically catalyzed by an acid such as sulfuric acid or a base like sodium methoxide .
Industrial Production Methods: On an industrial scale, the production of this compound involves the transesterification of vegetable oils or animal fats containing octadecadienoic acid . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 10,13-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Halogens, nucleophiles under various temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
10,13-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of 10,13-Octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester): Similar in structure but with double bonds at the 9th and 12th positions.
10,12-Octadecadienoic acid methyl ester: Similar but with double bonds at the 10th and 12th positions.
Uniqueness: 10,13-Octadecadienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct chemical and biological properties . This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C19H34O2 |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadeca-10,13-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3 |
Clé InChI |
TYEPJNKESLRTEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
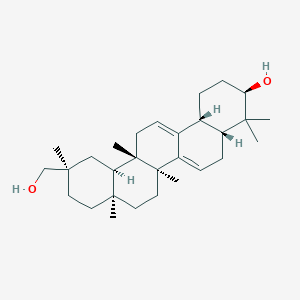
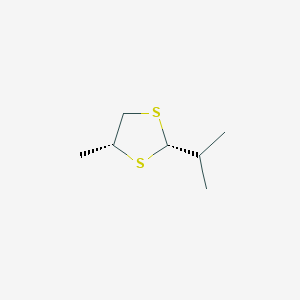
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
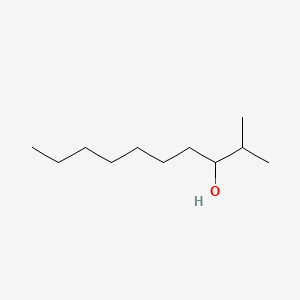
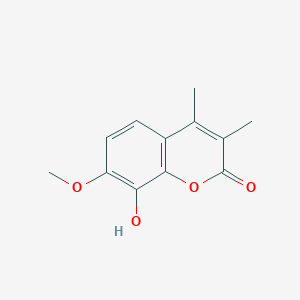
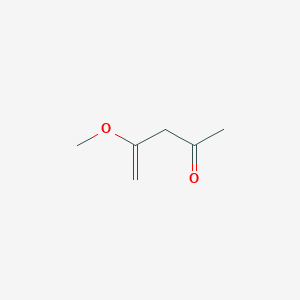
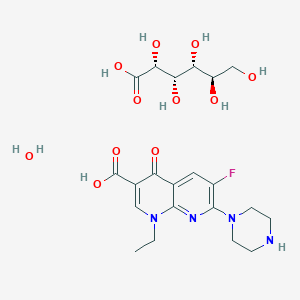

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
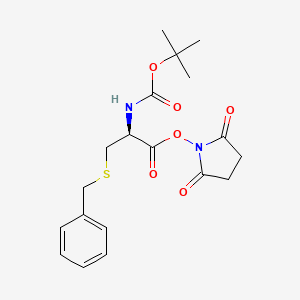
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
